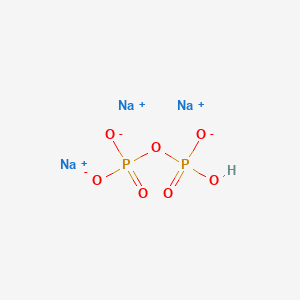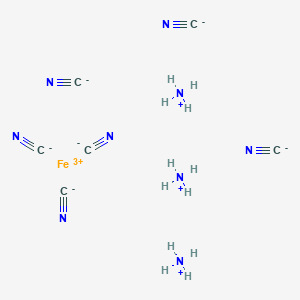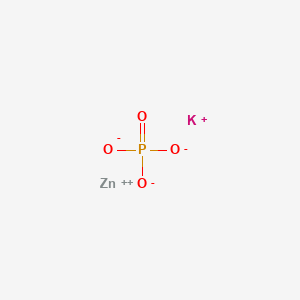
Iron, diarsoranylidyne-
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron, diarsoranylidyne- can be synthesized through several methods. One common approach involves the direct combination of elemental iron and arsenic at high temperatures. The reaction typically occurs in a sealed tube to prevent the escape of arsenic vapors. The reaction can be represented as:
Fe+2As→FeAs2
Industrial Production Methods: Industrial production of iron, diarsoranylidyne- often involves the use of high-temperature furnaces and controlled atmospheres to ensure the purity of the final product. The process may include steps such as purification of raw materials, precise temperature control, and the use of inert gas atmospheres to prevent oxidation.
Types of Reactions:
- Iron, diarsoranylidyne- can undergo oxidation reactions, forming iron oxides and arsenic oxides. For example:
Oxidation: FeAs2+3O2→Fe2O3+2As2O3
The compound can be reduced to elemental iron and arsenic using reducing agents such as hydrogen gas.Reduction: FeAs2+3H2→Fe+2AsH3
Iron, diarsoranylidyne- can participate in substitution reactions with halogens, forming iron halides and arsenic halides.Substitution: FeAs2+3Cl2→FeCl3+2AsCl3
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, chlorine, and other halogens.
Reducing Agents: Hydrogen gas, carbon monoxide.
Reaction Conditions: High temperatures, controlled atmospheres, and sometimes the presence of catalysts.
Major Products Formed:
Oxidation: Iron oxides (e.g., Fe₂O₃) and arsenic oxides (e.g., As₂O₃).
Reduction: Elemental iron and arsenic hydrides (e.g., AsH₃).
Substitution: Iron halides (e.g., FeCl₃) and arsenic halides (e.g., AsCl₃).
Aplicaciones Científicas De Investigación
Iron, diarsoranylidyne- has several applications in scientific research:
Materials Science: It is used in the development of advanced materials with unique magnetic and electronic properties.
Catalysis: The compound serves as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology and Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: Iron, diarsoranylidyne- is used in the production of semiconductors and other electronic components.
Mecanismo De Acción
The mechanism of action of iron, diarsoranylidyne- involves its interaction with molecular targets through oxidation-reduction reactions. The compound can act as both an electron donor and acceptor, facilitating various chemical transformations. In biological systems, it may interact with enzymes and proteins, influencing cellular processes.
Comparación Con Compuestos Similares
Iron Arsenide (FeAs): Similar in composition but with different stoichiometry and properties.
Iron Diarsenide (Fe₂As): Another related compound with distinct chemical behavior.
Uniqueness: Iron, diarsoranylidyne- is unique due to its specific stoichiometry and the resulting chemical properties
Propiedades
IUPAC Name |
bis(arsanylidyne)iron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2As.Fe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGDXCSWFQZASX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Fe](#[As])#[As] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2Fe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884500 | |
| Record name | Iron, diarsoranylidyne- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12006-21-2, 12255-65-1 | |
| Record name | Diarsoranylidyneiron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12006-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron, diarsoranylidyne- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012006212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Loellingite (FeAs2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012255651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron, diarsoranylidyne- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron, diarsoranylidyne- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron diarsenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B76899.png)









